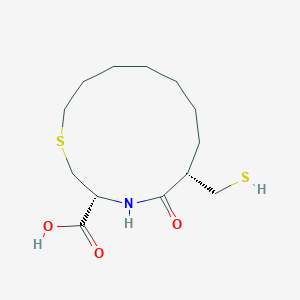
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid, also known as MTCA, is a cyclic amino acid that has been of great interest in scientific research due to its unique chemical structure and potential applications in various fields. MTCA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes, as well as the modulation of various signaling pathways in mammalian cells. 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to inhibit the activity of bacterial and fungal enzymes, such as peptidoglycan synthesis and chitin synthesis, respectively. In addition, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune response.
生化学的および生理学的効果
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to have various biochemical and physiological effects, including antibacterial and antifungal activity, anti-inflammatory and antioxidant properties, and modulation of signaling pathways in mammalian cells. 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and neurons.
実験室実験の利点と制限
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has several advantages for lab experiments, including its unique chemical structure, potential applications in various fields, and availability of synthesis methods. However, there are also limitations, including the low yield and purity of the compound using current synthesis methods, as well as the need for further optimization of the synthesis method.
将来の方向性
There are several future directions for 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid research, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of the mechanism of action and physiological effects of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid in more detail, and the exploration of its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In addition, further studies are needed to evaluate the safety and toxicity of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid in vivo, as well as its potential for drug development.
In conclusion, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid is a cyclic amino acid with unique chemical structure and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid as a therapeutic agent and its applications in different fields.
合成法
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been synthesized using different methods, including the reaction of 1,3-dichloro-2-propanol with thiosemicarbazide, followed by cyclization with sodium hydroxide. Another method involves the reaction of 1,3-dibromo-2-propanol with thiosemicarbazide, followed by cyclization with sodium sulfide. The yield of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid using these methods is relatively low, and further optimization is required to improve the yield and purity of the compound.
科学的研究の応用
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been studied extensively in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to have antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents. In addition, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
特性
CAS番号 |
150198-30-4 |
|---|---|
製品名 |
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid |
分子式 |
C13H23NO3S2 |
分子量 |
305.5 g/mol |
IUPAC名 |
(3R,6S)-5-oxo-6-(sulfanylmethyl)-1-thia-4-azacyclotridecane-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO3S2/c15-12-10(8-18)6-4-2-1-3-5-7-19-9-11(14-12)13(16)17/h10-11,18H,1-9H2,(H,14,15)(H,16,17)/t10-,11+/m1/s1 |
InChIキー |
IEXLNMCXTFFDIL-UHFFFAOYSA-N |
異性体SMILES |
C1CCC[C@@H](C(=O)N[C@@H](CSCCC1)C(=O)O)CS |
SMILES |
C1CCCC(C(=O)NC(CSCCC1)C(=O)O)CS |
正規SMILES |
C1CCCC(C(=O)NC(CSCCC1)C(=O)O)CS |
同義語 |
6-(mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid 6-(mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid, (3R-(3R*,6R*))-isomer 6-SMOTATCA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
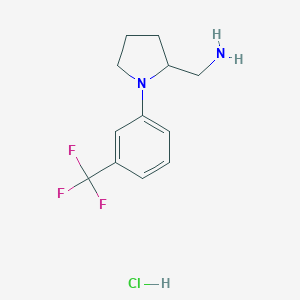
![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
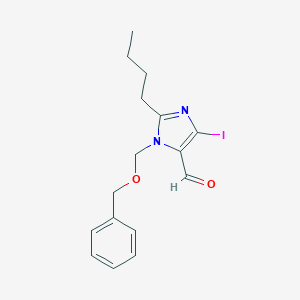
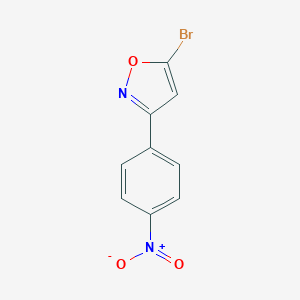
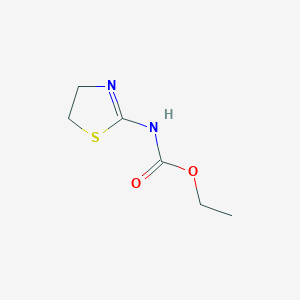
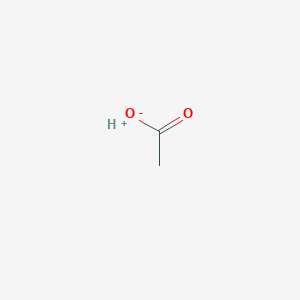
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
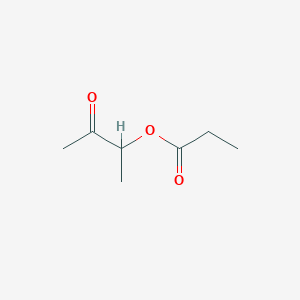
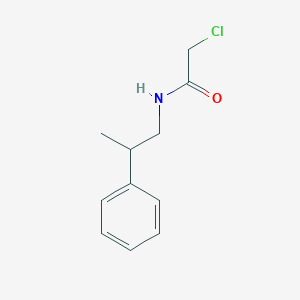
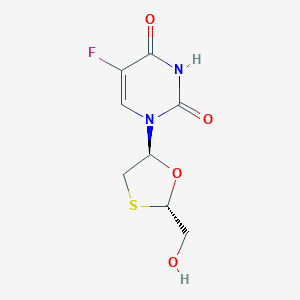
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)